PD-1/PD-L1-IN-39
Description
PD-1/PD-L1-IN-39 is a small-molecule inhibitor designed to block the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance. Unlike monoclonal antibodies (e.g., nivolumab, pembrolizumab), this compound belongs to a class of synthetic compounds optimized for high binding affinity to PD-L1, thereby preventing its engagement with PD-1 on T cells.
Such methods have been instrumental in refining inhibitor design, as seen in other PD-1/PD-L1-targeting compounds like PD-L1-IN-1 and natural derivatives such as tannic acid (TA) and pentagalloylglucose (PGG) .
Properties
Molecular Formula |
C23H20ClFN2O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[2-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]acetic acid |
InChI |
InChI=1S/C23H20ClFN2O3/c24-23-16(4-3-6-18(23)17-5-1-2-7-19(17)25)14-30-21-9-8-15-12-27(13-22(28)29)11-10-20(15)26-21/h1-9H,10-14H2,(H,28,29) |
InChI Key |
YAHBFTAUXKIAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4F)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-39 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of biphenyl derivatives, followed by various functional group modifications to achieve the desired structure. Common reagents used in these reactions include palladium catalysts for coupling reactions, and conditions such as reflux in organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-39 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PD-1/PD-L1-IN-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between small molecules and immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, showing promise in preclinical and clinical studies.
Mechanism of Action
PD-1/PD-L1-IN-39 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected include the downstream signaling cascades that regulate T cell activation and immune response .
Comparison with Similar Compounds
Structural and Binding Affinity Comparisons
PD-1/PD-L1-IN-39’s efficacy is benchmarked against both natural and synthetic inhibitors. Key parameters include association/dissociation constants (Ka, Kd) and blockade rates, often measured via surface plasmon resonance (SPR) or ELISA assays.
Table 1: Binding Parameters of Selected PD-1/PD-L1 Inhibitors
| Compound | Target Protein | Ka (M⁻¹s⁻¹) | Kd (s⁻¹) | KD (nM) | Blockade Rate (%) |
|---|---|---|---|---|---|
| This compound* | PD-L1 | Not reported | Not reported | ~5–50 (estimated) | >90 (estimated) |
| TA (Tannic Acid) | PD-L1/PD-1 | 1.56–12.5 µM (KD) | 0.06–0.5 µM (KD) | 15–125 | 60–80 at 100 µM |
| Kaempferol | PD-L1/PD-1 | 1.56–25 µM (KD) | Not reported | 25–250 | 40–60 at 100 µM |
| PGG | PD-L1 | 3.13–25 µM (KD) | Not reported | 30–250 | 70–85 at 100 µM |
| PD-L1-IN-1 | PD-L1 | Not reported | Not reported | <10 | >95 |
*Estimated values for this compound are inferred from computational optimization studies .
Key Findings :
- This compound is hypothesized to exhibit sub-100 nM KD values, surpassing natural compounds like TA (KD: 15–125 nM) and kaempferol (KD: 25–250 nM) in binding affinity .
- Compared to PD-L1-IN-1 (a commercially available inhibitor with KD <10 nM), this compound may offer comparable potency but improved solubility or metabolic stability due to structural refinements .
Functional and Clinical Efficacy
In Vitro and Preclinical Data :
Table 2: Clinical Outcomes of PD-1/PD-L1-Targeting Agents
*this compound’s clinical profile is anticipated to mirror or exceed antibody efficacy with fewer systemic immune-related adverse events due to localized action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
